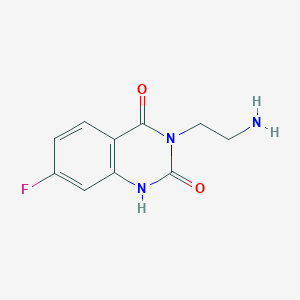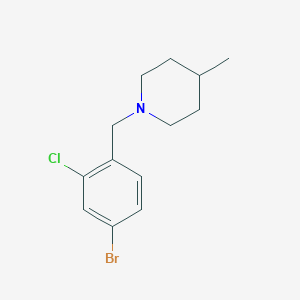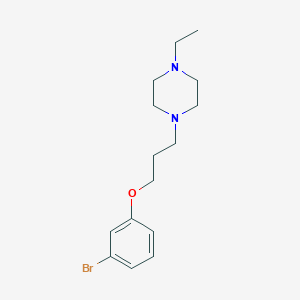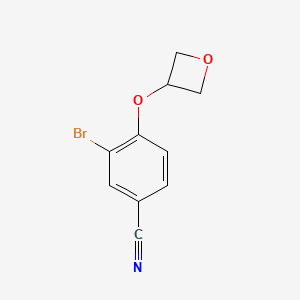
3-Bromo-4-(oxetan-3-yloxy)-benzonitrile
Overview
Description
3-Bromo-4-(oxetan-3-yloxy)-benzonitrile, commonly referred to as BOBN, is an organic compound with a molecular formula of C9H7BrNO2. It is an important building block in the synthesis of pharmaceuticals and other organic compounds. BOBN is an intermediate in the synthesis of a variety of compounds, including the anti-cancer agent 5-fluorouracil and the anti-inflammatory agent ibuprofen. BOBN is also used in the synthesis of the anti-tumor agent doxorubicin.
Scientific Research Applications
Photodynamic Therapy Applications
One study highlighted the synthesis and characterization of a zinc phthalocyanine derivative that exhibited high singlet oxygen quantum yield, making it potentially useful as a Type II photosensitizer in photodynamic therapy for cancer treatment. The study emphasized the compound's good fluorescence properties and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Degradation Studies
Research on the microbial degradation of benzonitrile herbicides, including bromoxynil, highlighted the environmental fate of these compounds. The study provided insights into the degradation pathways, accumulation of persistent metabolites, and diversity of involved degrader organisms, underscoring the environmental implications of these substances (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Drug Synthesis and Characterization
A stereospecific scale-up synthesis of a potent and selective isoxazole-containing S1P1 receptor agonist was described, showcasing a regioselective and stereospecific epoxide ring-opening reaction. This process was part of synthesizing batches for toxicological studies, demonstrating the compound's relevance in drug development (Hou et al., 2017).
Radiosynthesis for Imaging Applications
Another study focused on the radiosynthesis and PET evaluation of a fluorine-18 labeled compound for imaging AMPA receptors. The research aimed to develop new PET tracers, with the synthesized compound showing potential for further in vivo validation due to its good brain uptake in preliminary imaging studies (Yuan, Jones, Vasdev, & Liang, 2016).
Synthesis for Antibiotic Analogues
The conversion of 2-chlorosalicylaldehyde into oxime and its subsequent transformation into benzonitrile derivatives was explored for synthesizing antibiotic analogues. This study highlighted the synthesis pathway and antimicrobial activity screening of the compounds, contributing to the search for new antibacterial and antifungal agents (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).
properties
IUPAC Name |
3-bromo-4-(oxetan-3-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-9-3-7(4-12)1-2-10(9)14-8-5-13-6-8/h1-3,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWWTQIMLACARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(oxetan-3-yloxy)-benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



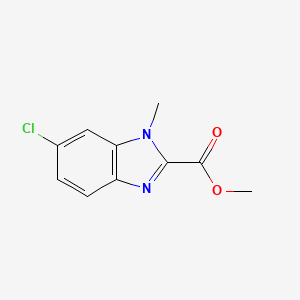
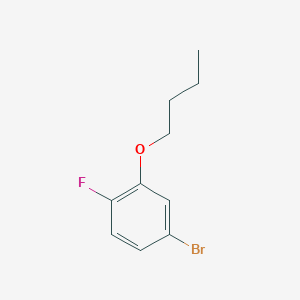
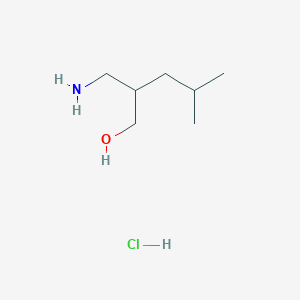
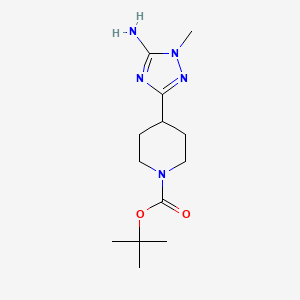
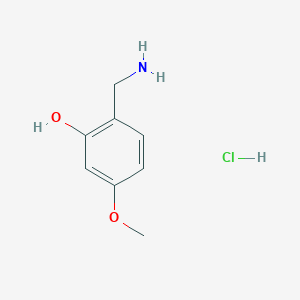
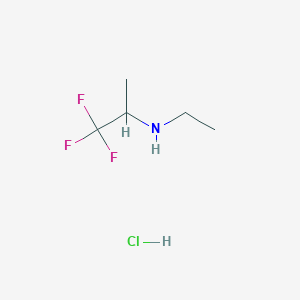

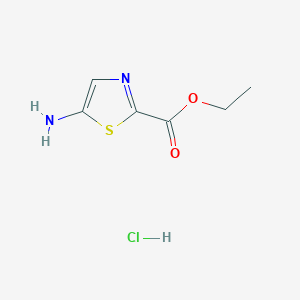
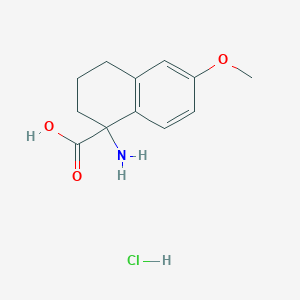

![tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1381266.png)
